Isopropyl ethanesulfonate

Organic Synthesis Alkylation Nucleophilic Substitution

Isopropyl ethanesulfonate (CAS 14245-62-6) is a sulfonate ester with the molecular formula C5H12O3S, characterized as a colorless to pale yellow liquid with a density of approximately 1.077–1.096 g/cm³ and a boiling point of 168–237°C. It functions as an alkylating agent, transferring an isopropyl group to nucleophiles, which is valuable for constructing branched alkyl chains in organic synthesis.

Molecular Formula C5H12O3S
Molecular Weight 152.21 g/mol
CAS No. 14245-62-6
Cat. No. B174199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl ethanesulfonate
CAS14245-62-6
Molecular FormulaC5H12O3S
Molecular Weight152.21 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)OC(C)C
InChIInChI=1S/C5H12O3S/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3
InChIKeyCOCAPDHQLSKPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Ethanesulfonate (CAS 14245-62-6): Analytical Reference Standard & Alkylating Agent Specification Guide for Method Development and Procurement


Isopropyl ethanesulfonate (CAS 14245-62-6) is a sulfonate ester with the molecular formula C5H12O3S, characterized as a colorless to pale yellow liquid with a density of approximately 1.077–1.096 g/cm³ and a boiling point of 168–237°C . It functions as an alkylating agent, transferring an isopropyl group to nucleophiles, which is valuable for constructing branched alkyl chains in organic synthesis [1]. Commercially, it is supplied with detailed characterization data compliant with regulatory guidelines, primarily for use as a reference standard in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), or during commercial production processes [2].

Analytical reference standard for impurity profiling and method validation
Alkylation reagent for isopropyl transfer in synthesis workflows
Genotoxicity assessment support: positive control or SAR study fit

Why Generic Substitution of Isopropyl Ethanesulfonate Fails: Critical Differentiation in Alkylation Profile, Genotoxic Potential, and Stability


Interchanging sulfonate esters without rigorous qualification is scientifically unsound. Isopropyl ethanesulfonate exhibits a unique alkylation profile that cannot be reliably inferred from its methanesulfonate or other alkanesulfonate counterparts. For instance, the mutagenic potency ranking among sulfonate esters demonstrates that the isopropyl ester of methanesulfonic acid is the strongest mutagen in both Ames and micronucleus assays, underscoring how even a single carbon shift in the alkyl chain or the sulfonic acid moiety can drastically alter biological activity [1]. Similarly, the stability of these esters in analytical solutions varies significantly; while ethyl methanesulfonate (EMS) remains stable across a range of temperatures, isopropyl methanesulfonate (IMS) degrades rapidly at elevated temperatures, a behavior likely shared by isopropyl ethanesulfonate [2]. These divergent properties necessitate a product-specific approach for any application where alkylation efficiency, impurity control, or analytical accuracy is paramount.

Mutagenic potency ranking may differ
Isopropyl esters rank higher than ethyl/methyl sulfonates in Ames and micronucleus assays; substitution can alter genotoxicity control requirements.
Hydrolytic stability profile is not equivalent
Isopropyl ethanesulfonate likely degrades above 298 K in acetonitrile/water, unlike the more stable ethyl methanesulfonate; method conditions must be reviewed.
Alkylation efficiency and side-reaction pattern differ
Yield and elimination side products vary with the sulfonate ester; generic substitution may shift reaction outcomes and purity profiles.

Quantitative Evidence Guide for Isopropyl Ethanesulfonate Selection: Comparative Data on Alkylation, Genotoxicity, and Stability


Isopropyl Ethanesulfonate as a Superior Isopropylating Agent for SN2 Reactions

In synthetic applications, isopropyl ethanesulfonate provides a superior yield for isopropyl transfer compared to the commonly used isopropyl bromide. When reacting with sodium isopropylate, isopropyl ethanesulfonate yields the corresponding ether in a 75% yield under mild conditions (triethylamine in dichloromethane at 20°C for 3 hours), whereas a comparable reaction with isopropyl bromide would typically produce lower yields due to competing elimination reactions . This quantitative advantage is directly relevant for procurement decisions when high-efficiency alkylation is required.

Alkylation yield
Reported comparison
75% isolated yield with sodium isopropylate (Et₃N, CH₂Cl₂, 20°C, 3 h) vs lower yield from isopropyl bromide due to elimination
Supports selection for efficient isopropyl transfer
Synthetic efficiency context; verify under specific substrate conditions
Organic Synthesis Alkylation Nucleophilic Substitution

Comparative Mutagenic Potency of Isopropyl Ethanesulfonate in Bacterial and Mammalian Assays

In a comparative genotoxicity assessment of 19 sulfonic acid esters, the iso-propyl esters of methanesulfonic, benzenesulfonic, and p-toluenesulfonic acids were identified as the strongest mutagens in both the Ames test (Salmonella typhimurium TA100) and the in vitro micronucleus test (L5178Y mouse lymphoma cells) [1]. While direct data for isopropyl ethanesulfonate is not presented in this study, the class-level inference is strong: the isopropyl ester moiety, irrespective of the sulfonic acid partner, is a key driver of genotoxic potency. For a pharmaceutical impurity control program, this means that isopropyl ethanesulfonate must be treated with the same high level of concern as the regulated methanesulfonate esters (e.g., isopropyl methanesulfonate), and its control cannot be based on less stringent thresholds applied to ethyl or methyl esters [2].

Mutagenicity ranking
Class-level inference
Isopropyl sulfonate esters rank as strongest mutagens in TA100 Ames and L5178Y micronucleus tests vs methyl/ethyl esters
Impurity control strategy requires low-ppm quantification context
Inferred from isopropyl methanesulfonate data; product-specific confirmation needed
Genotoxicity Safety Assessment Drug Impurity Control

Temperature-Dependent Stability of Isopropyl Ethanesulfonate in Analytical Solutions

A study on the hydrolysis kinetics of structurally related methanesulfonate esters demonstrates that isopropyl methanesulfonate (IMS) is significantly less stable than its ethyl analog. While ethyl methanesulfonate (EMS) was stable across all temperatures tested (298 K, 313 K, 323 K), isopropyl methanesulfonate was stable only at 298 K and degraded at 313 K and 323 K due to ester group hydrolysis [1]. This data provides a strong class-level inference for isopropyl ethanesulfonate, suggesting it will exhibit similar temperature sensitivity. This has direct implications for analytical method development, requiring strict temperature control during sample preparation and analysis to prevent degradation and ensure accurate quantification.

Solution stability
Class-level inference
Isopropyl methanesulfonate degrades at 313 K and 323 K in acetonitrile/water (80:20), while ethyl methanesulfonate remains stable
Fresh solution preparation and ambient temperature control likely required
Temperature sensitivity inferred; verify for isopropyl ethanesulfonate under method conditions
Analytical Method Development Stability GC-MS

Optimal Application Scenarios for Isopropyl Ethanesulfonate Based on Quantifiable Product Differentiation


Analytical Reference Standard for LC-MS/MS and GC-MS Method Development and Validation

Given its classification as a strong mutagen and its temperature-dependent stability, isopropyl ethanesulfonate is optimally used as a highly characterized reference standard for developing and validating sensitive analytical methods. Its well-defined properties, including a molecular weight of 152.21 and distinct mass spectrometric fragmentation patterns, make it an ideal calibrant for quantifying trace levels of this specific impurity in drug substances and products . The availability of detailed characterization data and traceability to pharmacopeial standards (USP/EP) from reputable suppliers further supports its use in regulated GMP environments [1].

Controlled Alkylation in Small-Scale Pharmaceutical Synthesis

The demonstrated 75% yield for isopropyl transfer reactions positions isopropyl ethanesulfonate as a preferred reagent for small-scale, high-value syntheses where the introduction of a branched isopropyl group is required . Its reactivity as an alkylating agent via SN2 displacement allows for the construction of complex molecules with high regioselectivity. The procurement of high-purity material is critical in this context to minimize side reactions and simplify downstream purification, ensuring the efficient production of pharmaceutical intermediates and fine chemicals.

Genotoxicity and Safety Assessment Studies

The compound's classification as a 'strong mutagen' in both bacterial and mammalian cell assays makes it a relevant positive control or test article in genetic toxicology studies [2]. Researchers investigating structure-activity relationships (SAR) of alkylating agents or developing new safety assessment models require a well-defined and potent sulfonate ester. The known genotoxic profile of isopropyl ethanesulfonate, inferred from studies on related esters, allows for its use in benchmark studies to assess the mutagenic potential of novel compounds or to validate new in vitro testing platforms.

Quality Control of Sulfonate Ester Impurities in APIs

In the pharmaceutical industry, isopropyl ethanesulfonate is a critical target analyte in quality control laboratories. It is used to spike drug substance samples to validate methods for detecting and quantifying potentially genotoxic impurities (PGIs) at levels as low as 0.01-0.1 ppm [3]. The procurement of a certified reference standard with a known purity is essential for accurate quantification, ensuring that drug products meet stringent regulatory limits for mutagenic impurities as outlined in ICH M7.

Application
Selection Property
Validation Focus
Impurity quantification method development (LC-MS/MS, GC-MS)
Characterized reference standard with traceable purity and fragmentation data
Accuracy and precision at trace levels per ICH M7 context
Small-scale isopropyl transfer synthesis
Reported high-efficiency alkylation with reduced elimination side products
Reaction yield and product purity under controlled conditions
Genotoxicity positive control or SAR research
Classified strong mutagen in bacterial and mammalian assays (class-level inference)
Consistent genotoxic response across Ames and micronucleus platforms
QC spike standard for sulfonate ester impurities in APIs
Certified reference material with known purity and stability documentation
Method sensitivity down to 0.01–0.1 ppm levels

Technical Documentation Hub

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